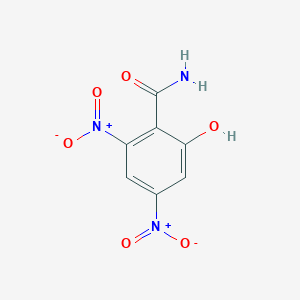

2-hydroxy-4,6-dinitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4,6-dinitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O6/c8-7(12)6-4(10(15)16)1-3(9(13)14)2-5(6)11/h1-2,11H,(H2,8,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUYZQKBOLZHSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)N)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Advanced Synthetic Routes to 2-Hydroxy-4,6-Dinitrobenzamide and its Analogues

Advanced synthetic routes are characterized by their efficiency, scalability, and ability to produce high-purity compounds. These often involve multi-step processes where each stage is carefully optimized.

The synthesis of dinitrobenzamide structures can be approached through multi-step protocols that often begin with the nitration of an aromatic precursor, followed by functional group transformations to form the amide. For instance, a plausible route could involve the nitration of a starting material like salicylaldehyde (B1680747), which is then converted to the target benzamide (B126). The synthesis of a related compound, 2-hydroxy-3,5-dinitrobenzaldehyde, is achieved by the nitration of salicylaldehyde using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (0°C). oatext.comoatext.com This dinitroaldehyde can then serve as a precursor for subsequent amidation.

Yield optimization is a critical aspect of these synthetic protocols. In the continuous manufacturing of a pharmaceutical intermediate, high yields of up to 90% were achieved by conducting the reaction under solvent-free, molten conditions at elevated temperatures. bohrium.com Optimization studies in batch processes for related syntheses have demonstrated that adjusting parameters such as temperature and the equivalents of reactants can significantly impact the final yield. mit.edu For example, while higher temperatures can accelerate reactions, they might also lead to degradation over time, making a lower temperature preferable for a more stable process. mit.edu

Table 1: Example of Yield Optimization in a Batch Reaction

This table illustrates how reaction parameters were screened to optimize the conversion and yield for a synthetic intermediate. The data is adapted from a study on a continuous manufacturing process for a pharmaceutical. mit.edu

| Time (h) | Temperature (°C) | Equivalents of Reactant | Conversion (%) | Yield (%) |

| 1 | 120 | 5 | 99 | 85 |

| 4 | 120 | 5 | 99 | 81 |

| 4 | 100 | 10 | 99 | 90 |

| 24 | 100 | 10 | 99 | 88 |

The conditions under which a synthesis is performed have a profound influence on its outcome, affecting reaction rate, yield, and the formation of byproducts. Key parameters include temperature, reaction time, and the molar ratio of reactants.

In the synthesis of nitro-benzaldehydes, controlling the temperature is crucial; nitration reactions are typically conducted at low temperatures (e.g., -10°C to 0°C) to manage the exothermic nature of the reaction and to control the regioselectivity, minimizing the formation of unwanted isomers. trine.edu Research into the nitration of benzaldehyde (B42025) showed that running the reaction at -10°C produced a better yield compared to reactions at room temperature or 0°C. trine.edu

The influence of reactant concentration is also significant. In one study, it was found that increasing the equivalents of a reactant from 5 to 10 improved the yield, but further increases to more than 10 equivalents led to equal or lower yields, likely due to a dilution effect. mit.edu The duration of the reaction is another critical factor. A dynamic analysis of a batch reaction showed that yield rises to a maximum before a slow degradation process begins to reduce it, highlighting the need to carefully time the reaction quenching. mit.edu

The formation of the amide bond in benzamides can be facilitated by various catalysts. Traditional methods may involve activating a carboxylic acid (like 3,5-dinitrobenzoic acid) with thionyl chloride before reacting it with an amine. nih.gov

More modern and milder approaches utilize coupling agents that act as catalysts. For the synthesis of a dinitro-benzamide derivative, reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (EDC), a well-known coupling agent, have been used successfully. orientjchem.orgresearchgate.net Boric acid has also been employed as a low-cost and effective catalyst for amide bond formation in an aqueous-acetonitrile solvent system, yielding the desired product at room temperature. orientjchem.orgresearchgate.net In other heterocyclic syntheses, mineral acids like sulfuric acid or hydrogen chloride are used to catalyze ring-closure reactions, which not only increase the reaction rate but also promote product precipitation, driving the reaction forward. google.comgoogle.com

Green Chemistry Approaches in Synthetic Design and Implementation

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact, minimize waste, and improve safety.

A key principle of green chemistry is the reduction or elimination of hazardous solvents. One effective strategy is the use of solvent-free reaction conditions. For example, a high-yield (90%) synthesis was performed in a molten state at a high temperature, which avoided the need for solvents and simplified product workup. bohrium.com

The use of water as a reaction solvent is another environmentally benign strategy. In the microwave-assisted synthesis of 4-hydroxybenzoic acid hydrazide derivatives, water was successfully used as the solvent, eliminating the need for volatile and often toxic organic solvents. chemmethod.com Furthermore, some syntheses are designed as one-pot, multi-component reactions, which reduces the number of steps and the amount of waste generated. researchgate.net The development of retrosynthesis software also aids in designing greener pathways by identifying routes that use fewer steps, are more atom-economical, and utilize safer reagents. synthiaonline.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages in terms of energy efficiency and reaction speed. Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. In the parallel synthesis of a dihydrotriazine library, microwave heating decreased the average reaction time from 22 hours to just 35 minutes, while producing purer compounds with comparable yields. nih.gov

This technique has been successfully applied to the synthesis of various amide and hydrazide derivatives. The synthesis of 2-hydroxybenzohydrazide (B147611) derivatives using microwave irradiation (160-320 Watts) was completed in 2-8 minutes, with yields ranging from 68% to 81%. fip.org Similarly, the synthesis of other Schiff base and oxadiazole derivatives was achieved in 3 to 10 minutes using a lab-made microwave, demonstrating the method's efficiency and low cost. chemmethod.com High yields of 91-93% were also reported for the microwave-assisted synthesis of 2-naphthamide (B1196476) derivatives. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

This table, adapted from a study on dihydrotriazine synthesis, highlights the significant reduction in reaction time achieved with microwave irradiation. nih.gov

| Synthesis Method | Average Reaction Time | Purity of Products |

| Conventional Heating | 22 hours | Lower |

| Microwave Irradiation | 35 minutes | Higher |

Strategies for Chemical Derivatization and Analogue Development

The phenolic hydroxyl group is a key site for derivatization, influencing the molecule's electronic properties and potential for hydrogen bonding. nih.gov Common strategies for its functionalization include alkylation, acylation, and silylation.

Alkylation introduces an ether linkage, which can alter the steric and electronic profile of the molecule. This can be achieved using various alkylating agents under basic conditions. For instance, reaction with an alkyl halide in the presence of a base like potassium carbonate can yield the corresponding ether. The choice of the alkyl group can range from simple methyl or ethyl groups to more complex moieties designed to probe specific interactions.

Acylation results in the formation of an ester. This is typically accomplished by reacting the hydroxyl group with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine. This modification can influence the molecule's lipophilicity and metabolic stability.

Silylation is another common strategy to protect the hydroxyl group or to introduce a bulky substituent. nih.gov Reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) can be used to form a silyl (B83357) ether, which is generally stable but can be removed under specific conditions. ntnu.no The choice of the silyl group can be tailored to modulate the steric environment around the phenolic oxygen.

The hydroxyl group's reactivity can also be harnessed for more complex transformations. For example, it can direct reactions to specific positions on the aromatic ring or participate in cyclization reactions to form new heterocyclic systems. rsc.org The development of selective methods to functionalize hydroxyl groups in the presence of other reactive functionalities is an active area of research. nih.gov

Table 1: Examples of Hydroxyl Group Functionalization Reactions

| Reagent | Product Type | Reaction Conditions | Reference |

| Alkyl Halide (e.g., CH₃I) | Ether | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | nih.gov |

| Acyl Chloride (e.g., CH₃COCl) | Ester | Base (e.g., Pyridine), Solvent (e.g., DCM) | nih.gov |

| Silyl Chloride (e.g., TBDMS-Cl) | Silyl Ether | Base (e.g., Imidazole), Solvent (e.g., DMF) | ntnu.no |

This table is for illustrative purposes and specific conditions may vary.

The amide group offers another handle for introducing structural diversity into the this compound scaffold. nih.gov Modifications can be made to the amide nitrogen, or the entire amide bond can be cleaved and replaced.

N-Alkylation or N-arylation of the primary amide can be achieved, though it can be challenging due to the electron-withdrawing nature of the dinitrophenyl ring, which reduces the nucleophilicity of the amide nitrogen. However, under forcing conditions or with highly reactive electrophiles, N-substituted analogues can be prepared.

Hydrolysis of the amide to the corresponding carboxylic acid, 2-hydroxy-4,6-dinitrobenzoic acid, opens up a wide range of possibilities for creating new amide derivatives. This carboxylic acid can be coupled with a diverse library of amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) to generate a series of N-substituted amides with varying steric and electronic properties. researchgate.net This approach allows for the systematic exploration of the chemical space around the amide functionality.

Furthermore, the amide bond itself can be a target for chemical transformation. For instance, reduction of the amide can yield the corresponding amine, providing a different functional group for further derivatization. Conversely, the amide can be synthesized from the corresponding nitrile via hydrolysis.

Table 2: Amide Modification Strategies

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Alkyl Halide, Strong Base | N-Alkyl Amide | science.gov |

| 2-hydroxy-4,6-dinitrobenzoic acid | Amine, Coupling Agent | N-Substituted Amide | researchgate.net |

| 2-hydroxy-4,6-dinitrobenzonitrile | H₂O₂, Base | Primary Amide | researchgate.net |

This table is for illustrative purposes and specific conditions may vary.

Varying the substituents on the aromatic ring can have a profound impact on the electronic properties and reactivity of the entire molecule. libretexts.org In the case of this compound, the two nitro groups are strong electron-withdrawing groups that significantly activate the ring towards nucleophilic aromatic substitution (SNAr). researchgate.net

This high reactivity allows for the displacement of one or both nitro groups by a variety of nucleophiles, such as alkoxides, thiolates, and amines. researchgate.net The regioselectivity of this substitution is influenced by the directing effects of the existing substituents (hydroxyl and amide groups) and the reaction conditions. msu.edu For instance, the nitro group at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position.

Synthetic strategies can also involve building the substituted aromatic ring from a different starting material, rather than modifying a pre-existing dinitro-substituted ring. This approach might involve the nitration of a mono-substituted or unsubstituted benzamide derivative, although controlling the regioselectivity of nitration can be challenging.

Table 3: Aromatic Ring Modification via SNAr

| Nucleophile | Potential Substituent | Reference |

| Alkoxide (e.g., CH₃O⁻) | Methoxy | researchgate.net |

| Thiolate (e.g., PhS⁻) | Phenylthio | researchgate.net |

| Amine (e.g., RNH₂) | Amino | researchgate.net |

This table is for illustrative purposes and specific conditions may vary.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Detailed Molecular Analysis

Vibrational spectroscopy provides critical insights into the functional groups and bonding arrangements within the molecule.

The FT-IR spectrum of 2-hydroxy-4,6-dinitrobenzamide is dominated by the vibrations of its key functional groups. A defining feature is the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the amide carbonyl oxygen. This interaction causes a significant broadening of the O-H stretching band, which is expected to appear in the 3100-2700 cm⁻¹ region, and a lowering of the C=O stretching frequency.

The amide group gives rise to several characteristic bands. The C=O stretch (Amide I band) is anticipated at a lower wavenumber than in un-bonded amides, likely around 1640-1660 cm⁻¹, due to the hydrogen bonding. The N-H in-plane bending (Amide II band) is expected near 1600-1620 cm⁻¹. The asymmetric and symmetric stretching vibrations of the primary amide N-H bonds typically appear as two distinct bands in the 3400-3150 cm⁻¹ region.

The two nitro groups introduce very strong and characteristic absorption bands. The asymmetric stretching vibration (νₐₛ NO₂) is expected to produce a strong band in the 1530-1560 cm⁻¹ range, while the symmetric stretching vibration (νₛ NO₂) will appear as another strong band between 1330-1360 cm⁻¹. doi.orgacs.org The C-N stretching vibrations for the nitro groups are expected around 830-850 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while out-of-plane C-H bending provides information about the substitution pattern.

Table 1: Predicted FT-IR Band Assignments for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3350 | Medium | Asymmetric ν(N-H) | Amide |

| ~3180 | Medium | Symmetric ν(N-H) | Amide |

| ~3100-2700 | Broad, Strong | ν(O-H) | Phenolic Hydroxyl (H-bonded) |

| ~3080 | Weak | ν(C-H) | Aromatic |

| ~1655 | Strong | ν(C=O) (Amide I) | Amide (H-bonded) |

| ~1610 | Medium | δ(N-H) (Amide II) | Amide |

| ~1590, 1470 | Medium-Strong | ν(C=C) | Aromatic Ring |

| ~1545 | Very Strong | Asymmetric ν(NO₂) | Nitro Group |

| ~1345 | Very Strong | Symmetric ν(NO₂) | Nitro Group |

| ~1310 | Medium | ν(C-O) | Phenolic Hydroxyl |

| ~1250 | Medium | In-plane δ(O-H) | Phenolic Hydroxyl |

| ~840 | Strong | ν(C-N) | Nitro Group |

| ~780 | Strong | Out-of-plane δ(C-H) | Aromatic |

Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds. For this compound, the symmetric vibrations of the nitro groups are expected to be particularly intense in the Raman spectrum, appearing prominently around 1345 cm⁻¹. researchgate.net The aromatic ring stretching vibrations (ν(C=C)) are also strong Raman scatterers, anticipated in the 1400-1600 cm⁻¹ region. In contrast to the IR spectrum, the O-H stretching vibration is typically weak in Raman spectra. The analysis of structurally similar compounds like 2,4-dinitrophenol (B41442) confirms that the nitro group vibrations are major features in the Raman spectrum. researchgate.net

Table 2: Predicted Raman Shift Assignments for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3085 | Medium | ν(C-H) | Aromatic |

| ~1615 | Medium | δ(N-H) (Amide II) | Amide |

| ~1595 | Strong | ν(C=C) | Aromatic Ring |

| ~1540 | Medium | Asymmetric ν(NO₂) | Nitro Group |

| ~1345 | Very Strong | Symmetric ν(NO₂) | Nitro Group |

| ~1260 | Medium | In-plane δ(C-H) | Aromatic |

| ~845 | Strong | ν(C-N) | Nitro Group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of the molecule.

The ¹H-NMR spectrum of this compound is predicted to be relatively simple but highly informative. Due to the substitution pattern, only two protons remain on the aromatic ring at the C3 and C5 positions. These protons are chemically distinct and isolated from each other, so they are expected to appear as two sharp singlets. The powerful electron-withdrawing and anisotropic effects of the adjacent nitro groups and the amide function will shift these proton signals significantly downfield, likely into the 8.5-9.0 ppm range.

The phenolic hydroxyl proton (2-OH) signal is expected to be very broad and located far downfield (δ > 12 ppm) due to the strong intramolecular hydrogen bond with the amide carbonyl. The two protons of the primary amide (-CONH₂) are diastereotopic due to restricted rotation around the C-N bond and will likely appear as two separate, broad singlets in the 7.5-8.5 ppm region.

Table 3: Predicted ¹H-NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted δ (ppm) | Multiplicity | Notes |

| H3 | ~8.7 | Singlet | Deshielded by adjacent NO₂ and C=O groups. |

| H5 | ~8.9 | Singlet | Deshielded by two adjacent NO₂ groups. |

| -OH | >12.0 | Broad Singlet | Shifted downfield by intramolecular H-bonding. |

| -NH₂ | ~8.4 and ~7.9 | Two Broad Singlets | Chemically non-equivalent due to restricted C-N rotation. |

The ¹³C-NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment. The spectrum for this compound will show seven distinct signals: six for the aromatic carbons and one for the amide carbonyl carbon.

The carbonyl carbon (C=O) is expected to appear around 165-170 ppm. The aromatic carbons directly attached to the electron-withdrawing nitro groups (C4 and C6) will be significantly deshielded. The carbon bearing the hydroxyl group (C2) will also be shifted downfield, while the carbon attached to the amide group (C1) will be found at a lower field as well. The carbons bearing hydrogen atoms (C3 and C5) will resonate at higher fields compared to the substituted carbons. Based on data from similar dinitrobenzamide derivatives, the amide carbonyl signal can be predicted with reasonable accuracy. orientjchem.org

Table 4: Predicted ¹³C-NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon Atom | Predicted δ (ppm) | Notes |

| C1 | ~120 | Attached to the amide group. |

| C2 | ~155 | Attached to the hydroxyl group. |

| C3 | ~128 | Aromatic CH. |

| C4 | ~145 | Attached to a nitro group. |

| C5 | ~125 | Aromatic CH. |

| C6 | ~148 | Attached to a nitro group. |

| C=O | ~168 | Amide carbonyl carbon. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Hyperchromic Effects

UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is governed by the phenol (B47542) and nitrobenzene (B124822) chromophores. The presence of the hydroxyl and amide groups (auxochromes) and, most significantly, the two nitro groups on the benzene (B151609) ring leads to a highly conjugated system.

Compared to phenol, which has a primary absorption band around 270 nm, the addition of nitro groups causes a significant shift to longer wavelengths (bathochromic shift) and an increase in molar absorptivity (hyperchromic effect). docbrown.info Data for 2,4-dinitrophenol shows strong absorption bands at approximately 260 nm and a broad, intense band extending beyond 350 nm, which is responsible for its yellow color. researchgate.net A similar profile is expected for this compound. The main electronic transitions are π → π* transitions within the highly conjugated aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and hydroxyl groups, and the carbonyl group.

Table 5: Predicted UV-Vis Absorption Maxima (λₘₐₓ) for this compound

| Predicted λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~260 | π → π | Dinitrated benzene ring |

| ~360 | π → π / n → π* | Extended conjugated system |

Mass Spectrometry: Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion. For this compound, electron ionization (EI) mass spectrometry is expected to induce characteristic fragmentation pathways that can confirm its molecular structure.

While specific experimental mass spectrometry data for this compound is not widely published, the fragmentation pathway can be predicted based on the functional groups present: a phenolic hydroxyl group, two nitro groups, and a primary amide group on a benzene ring. The molecular ion [M]•+ would undergo a series of fragmentation reactions, including the loss of small neutral molecules and radicals.

Key expected fragmentation steps include:

Loss of the Amide Group: A primary fragmentation would be the cleavage of the C-C bond between the aromatic ring and the carbonyl group, leading to the loss of the aminocarbonyl radical (•CONH2), which has a mass of 44 Da. msu.edu

Loss of Nitro Groups: The nitro groups can be eliminated as nitrogen dioxide (•NO2, 46 Da) or nitric oxide (•NO, 30 Da).

Loss of Water: The presence of the ortho-hydroxyl group to the amide can facilitate the loss of a water molecule (H2O, 18 Da) through a rearrangement process.

Phenolic Fragmentation: The remaining dinitrophenol-type structure would undergo further characteristic cleavages.

In a study on the related isomer, 2-hydroxy-3,5-dinitrobenzamide (B14140038), Gas Chromatography-Mass Spectrometry (GC-MS) analysis was reported to be complex. rsc.org The analysis identified a molecular fragment ion with a mass of 184 Da, corresponding to the 2,4-dinitrophenol skeleton, and another fragment at 44 Da, consistent with the mass of a CONH2 group. rsc.org However, these findings were considered inconclusive for a definitive structural elucidation of that specific isomer. rsc.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (Mass-to-Charge Ratio) |

| [M]•+ | Molecular Ion | 227 |

| [M - NH2]•+ | Loss of amino radical | 211 |

| [M - H2O]•+ | Loss of water | 209 |

| [M - CONH2]+ | Loss of aminocarbonyl radical | 183 |

| [M - NO2]+ | Loss of nitrogen dioxide | 181 |

| [M - CONH2 - NO2]+ | Sequential loss | 137 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on bond lengths, bond angles, and intermolecular interactions. creative-biostructure.comanton-paar.com While a specific crystal structure determination for this compound is not available in the reviewed literature, the crystallographic data of the closely related analogue, 2-hydroxy-3-nitrobenzamide (B1280379) , offers significant insight into the likely structural characteristics. iucr.orgnih.gov The analysis of this analogue provides a robust model for the molecular conformation, hydrogen bonding networks, and supramolecular assembly that would be expected for this compound.

Single crystal X-ray diffraction (SCXRD) analysis of the analogue 2-hydroxy-3-nitrobenzamide reveals that it crystallizes in the triclinic space group P-1. iucr.orgnih.gov The asymmetric unit contains two independent molecules. A key conformational feature in both molecules is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the amide group. iucr.orgnih.gov This interaction contributes to the near-planarity of the molecule.

The addition of a second nitro group at the 6-position in this compound would likely introduce further electronic effects and potential steric hindrance, possibly influencing the planarity and bond angles of the benzene ring.

Table 2: Selected Bond Lengths for Analogue 2-hydroxy-3-nitrobenzamide Data is for the analogue compound 2-hydroxy-3-nitrobenzamide.

| Bond | Bond Length (Å) |

| O(1)-C(1) (Phenolic) | 1.355 |

| C(1)-C(2) | 1.401 |

| C(2)-C(7) (Amide) | 1.489 |

| C(7)-O(2) (Carbonyl) | 1.251 |

| C(7)-N(1) (Amide) | 1.320 |

| C(3)-N(2) (Nitro) | 1.467 |

Table 3: Selected Bond Angles for Analogue 2-hydroxy-3-nitrobenzamide Data is for the analogue compound 2-hydroxy-3-nitrobenzamide.

| Atoms | Bond Angle ( ° ) |

| O(1)-C(1)-C(2) | 122.1 |

| C(1)-C(2)-C(7) | 122.2 |

| O(2)-C(7)-N(1) | 121.7 |

| O(2)-C(7)-C(2) | 120.5 |

| N(1)-C(7)-C(2) | 117.8 |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are crucial directional interactions that govern the molecular assembly in the solid state. wikipedia.org In the crystal structure of the analogue 2-hydroxy-3-nitrobenzamide, both intramolecular and intermolecular hydrogen bonds are observed.

Intramolecular Hydrogen Bonding: A strong O—H⋯O hydrogen bond exists between the phenolic hydroxyl group (donor) and the carbonyl oxygen of the amide group (acceptor). This interaction forms a stable six-membered ring, described by the graph-set notation S(6), and is a dominant factor in determining the molecule's conformation. iucr.orgnih.gov

Intermolecular Hydrogen Bonding: The primary intermolecular interaction involves the amide functional groups. The two hydrogen atoms on the amide nitrogen act as donors, and the carbonyl oxygen acts as an acceptor. Two molecules of 2-hydroxy-3-nitrobenzamide form a centrosymmetric inversion dimer through a pair of N—H⋯O hydrogen bonds, creating a robust R22(8) ring motif. iucr.orgnih.gov These dimers are further connected by additional N—H⋯O links and weaker C—H⋯O interactions, building a more extended network. iucr.orgnih.gov

It is highly probable that this compound would exhibit a similar hydrogen bonding scheme, with the intramolecular O—H⋯O bond and the intermolecular N—H⋯O amide-amide dimers being the defining interactions.

Table 4: Hydrogen Bond Geometry for Analogue 2-hydroxy-3-nitrobenzamide Data is for the analogue compound 2-hydroxy-3-nitrobenzamide. (D = Donor, A = Acceptor)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H-A ( ° ) | Symmetry / Type |

| O1—H1···O2 | 0.82 | 1.83 | 2.568 | 149 | Intramolecular S(6) |

| N1—H1A···O2 | 0.86 | 2.10 | 2.954 | 172 | Intermolecular R22(8) Dimer |

| N1—H1B···O4 | 0.86 | 2.22 | 3.061 | 165 | Intermolecular (links dimers) |

Supramolecular Assembly and Crystal Packing Arrangements

The combination of intermolecular forces, particularly hydrogen bonds, dictates the final crystal packing and supramolecular architecture. rsc.org Based on the analysis of 2-hydroxy-3-nitrobenzamide, the fundamental building block of the crystal structure is the hydrogen-bonded R22(8) dimer. iucr.orgnih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations have been employed to elucidate various properties of 2-hydroxy-4,6-dinitrobenzamide and related compounds.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For molecules with flexible bonds, a conformational analysis is performed to identify various low-energy structures (conformers). mdpi.com

For compounds similar to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p), are used to obtain optimized geometries. crimsonpublishers.comresearchgate.netmdpi.com This process involves finding the minimum energy structure on the potential energy surface. nih.gov The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecule's shape. Studies on related nitrobenzamide structures have utilized these methods to establish the foundational geometry for further analysis. reading.ac.ukcore.ac.uk The planarity of the benzene (B151609) ring and the orientation of the amide and nitro groups are key features determined through this analysis.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. crimsonpublishers.communi.cz The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. muni.cz

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. muni.czresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive and less stable molecule. crimsonpublishers.communi.cz For aromatic compounds containing nitro and hydroxyl groups, DFT calculations are used to compute the energies of these orbitals. nih.gov This analysis helps in understanding the charge transfer phenomena within the molecule. researchgate.net The HOMO-LUMO gap for similar compounds has been calculated to be in ranges that suggest a balance between stability and reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Data for a Representative Nitroaromatic Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.5 |

| ELUMO | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Note: The values presented are representative and derived from DFT calculations on structurally related molecules.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netuni-muenchen.de The MEP is plotted onto the electron density surface, where different colors represent different electrostatic potential values.

Typically, red and yellow regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.netresearchgate.net For a molecule like this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro groups and the carbonyl group of the benzamide (B126), as well as the hydroxyl group. researchgate.netlew.ro These areas are rich in electron density. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential. lew.ro This information is critical for understanding intermolecular interactions. crimsonpublishers.com

From the HOMO and LUMO energies, several quantum chemical descriptors and global reactivity indices can be calculated to quantify the chemical reactivity and stability of a molecule. crimsonpublishers.comresearchgate.netnih.govnih.gov These descriptors provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Key global reactivity indices include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. crimsonpublishers.com

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. crimsonpublishers.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a change in its electron cloud.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. researchgate.net

These parameters are calculated using the energies of the frontier orbitals and provide a comprehensive picture of the molecule's reactivity. nih.govresearchgate.net

Table 2: Calculated Global Reactivity Descriptors for a Related Nitroaromatic Compound

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 7.5 |

| Electron Affinity (A) | 3.2 |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 2.15 |

| Chemical Potential (μ) | -5.35 |

| Electrophilicity Index (ω) | 6.66 |

Note: These values are illustrative and based on calculations for structurally similar compounds.

Theoretical modeling plays a crucial role in the prediction and interpretation of vibrational spectra, such as Fourier-transform infrared (FT-IR) and Raman spectra. mdpi.comnih.govresearchgate.net By performing frequency calculations using DFT, a theoretical vibrational spectrum can be generated. semanticscholar.org These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule. nih.govresearchgate.net

For this compound, theoretical calculations would predict the characteristic stretching and bending vibrations of its functional groups. For instance, the O-H stretching of the hydroxyl group, the N-H stretching of the amide group, the C=O stretching of the carbonyl group, and the symmetric and asymmetric stretching of the NO₂ groups would all have predictable frequency ranges. mdpi.comsemanticscholar.org Comparing the calculated frequencies with experimental data allows for a detailed and accurate assignment of the vibrational spectrum. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and stability over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve.

For a molecule like this compound, MD simulations can reveal information about its conformational flexibility, the stability of intramolecular hydrogen bonds, and its interactions with solvent molecules. researchgate.netresearchgate.net By analyzing the simulation trajectory, one can assess the root-mean-square deviation (RMSD) to understand the structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net Such simulations are particularly valuable for understanding how the molecule behaves in a biological or condensed-phase environment. nih.govresearchgate.net

Analysis of Non-Covalent Interactions within Molecular Assemblies

The study of non-covalent interactions is crucial for understanding the crystal packing and polymorphism of molecular solids. Computational methods, particularly Hirshfeld surface analysis and the quantitative assessment of interaction energies, provide profound insights into the nature and strength of these interactions that govern the supramolecular architecture of crystalline materials.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (a molecule within the crystal) dominates the electron density of the procrystal (the periodic crystal structure). The Hirshfeld surface is defined as the isosurface where the contribution of the promolecule's electron density to the total procrystal electron density is exactly 0.5.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts can be obtained. The dnorm value is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. Negative dnorm values, typically represented by red areas on the surface map, indicate intermolecular contacts shorter than the sum of the van der Waals radii, highlighting the most significant interactions, such as hydrogen bonds. White areas represent contacts approximately equal to the van der Waals radii, while blue areas indicate longer contacts.

For a molecule like this compound, one would anticipate prominent red regions on the dnorm map corresponding to hydrogen bonds formed by the hydroxyl and amide groups, as well as interactions involving the nitro groups. For instance, in a related compound, (Z)-6-[(2-hydroxy-5-nitroanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one, the red regions are apparent around the keto oxygen atom participating in O—H⋯O and N—H⋯O contacts. nih.gov

For aromatic compounds with multiple functional groups capable of hydrogen bonding, the fingerprint plots typically show distinct spikes and patterns. For example, in the crystal structure of a 2-amino-4-methoxy-6-methyl-pyrimidinium 4-chlorobenzoate (B1228818) salt, the analysis of the Hirshfeld surface reveals significant contributions from H⋯H, O⋯H/H⋯O, and C⋯H/H⋯C contacts, which are crucial for the crystal packing. nih.gov A similar analysis for this compound would be expected to show significant contributions from O···H/H···O contacts, reflecting the hydrogen bonding capabilities of the hydroxyl, amide, and nitro groups. The presence of the aromatic ring would also lead to notable C···H/H···C and C···C contacts, indicative of C—H···π and π–π stacking interactions, respectively. researchgate.net

The following table illustrates the kind of data that a Hirshfeld surface analysis would yield, showing the percentage contribution of various intermolecular contacts to the total Hirshfeld surface area for a hypothetical analysis of this compound, based on findings for similar molecules. nih.govnih.gov

Table 1: Illustrative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound

| Intermolecular Contact | Contribution (%) |

|---|---|

| H···H | 40.5 |

| O···H / H···O | 30.2 |

| C···H / H···C | 15.8 |

| C···C | 5.5 |

| N···O / O···N | 4.3 |

| N···H / H···N | 2.1 |

| Other | 1.6 |

Note: This table is for illustrative purposes and is based on typical values for similar organic molecules.

While Hirshfeld surface analysis provides a detailed qualitative and quantitative picture of intermolecular contacts, it does not directly provide the energies associated with these interactions. To gain a deeper understanding of the forces driving the crystal packing, it is necessary to calculate the interaction energies between molecular pairs.

The total interaction energy can be decomposed into several components: electrostatic, exchange-repulsion, polarization, and dispersion energies. This decomposition helps to elucidate the nature of the dominant forces holding the crystal together. For molecules with polar functional groups, such as the hydroxyl, amide, and nitro groups in this compound, the electrostatic component of hydrogen bonds is expected to be significant. The dispersion component is also crucial, particularly for the π–π stacking interactions between the aromatic rings.

For example, energy framework calculations on 6-formyl-7,8,9,11-tetrahydro-5H-pyrido[2,1-b]quinazolin-11-one revealed a significant contribution of dispersion energy to the crystal packing. nih.gov In studies of dinitrobenzene derivatives, it has been shown that while hydrogen bonds are often the strongest individual interactions, the cumulative effect of weaker interactions, such as C–H···π and van der Waals forces, can be substantial in stabilizing the crystal structure. researchgate.net

The following table provides an illustrative example of the calculated interaction energies for different molecular dimers that could be present in the crystal structure of this compound, based on computational studies of similar compounds. The energies are typically given in kJ/mol.

Table 2: Illustrative Interaction Energies for Molecular Dimers in a Hypothetical Crystal of this compound

| Dimer Type | Dominant Interaction Type | Electrostatic (kJ/mol) | Polarization (kJ/mol) | Dispersion (kJ/mol) | Repulsion (kJ/mol) | Total Energy (kJ/mol) |

|---|---|---|---|---|---|---|

| Dimer 1 | Amide-Amide Hydrogen Bond | -50.2 | -15.8 | -25.1 | 45.5 | -45.6 |

| Dimer 2 | Hydroxyl-Nitro Hydrogen Bond | -35.6 | -10.1 | -18.9 | 30.2 | -34.4 |

| Dimer 3 | π–π Stacking | -12.3 | -5.7 | -40.5 | 28.1 | -30.4 |

| Dimer 4 | C—H···O Hydrogen Bond | -8.9 | -3.2 | -12.4 | 15.3 | -9.2 |

Note: This table is for illustrative purposes. The values are hypothetical and intended to represent the type of data obtained from such calculations.

Through the combined application of Hirshfeld surface analysis and interaction energy calculations, a comprehensive understanding of the supramolecular chemistry of this compound can be achieved, providing valuable insights into its solid-state properties.

Chemical Reactivity, Mechanisms, and Transformation Pathways

Investigation of Reaction Mechanisms Involving 2-Hydroxy-4,6-Dinitrobenzamide

Another plausible formation pathway is the direct nitration of a 2-hydroxybenzamide precursor. The kinetics of nitration for aromatic compounds, such as phenols, have been studied and often show a first-order dependence on the concentrations of the substrate, a nitrite (B80452) source (e.g., NaNO₂), and an oxidizing agent researchgate.net. The rate of such reactions is significantly influenced by the solvent medium and the presence of acid catalysts researchgate.net.

The kinetics of boric acid-catalyzed amidation reactions have also been investigated. For instance, the amidation of 4-nitrobenzoic acid with ammonia (B1221849) was found to be enhanced by the addition of PEG, which is thought to form a more reactive ester complex with boric acid orgsyn.org. These findings suggest that the synthesis of this compound could be optimized by careful selection of catalysts and reaction conditions.

The stability of this compound is governed by its nitroaromatic structure. Nitroaromatic compounds are generally thermally stable under ambient pressure but can undergo energetic exothermic decomposition, particularly under conditions of confinement or at elevated temperatures researchgate.netresearchgate.net. Studies on various dinitrophenols and dinitrobenzenes show they typically melt and evaporate without decomposition under linear heating in an inert atmosphere, though they are potentially explosive researchgate.net. The presence of electron-donating groups, such as the hydroxyl (-OH) and amino (-NH₂) moieties, can increase the thermal stability of a trinitrobenzene core, suggesting that this compound would possess considerable stability rsc.org.

Chemical decomposition can occur through several pathways. For the related compound 3,5-dinitrobenzamide (B1662146), decomposition in aqueous solutions has been effectively achieved using advanced oxidation processes (AOPs) like UV/H₂O₂ and UV/TiO₂. These processes generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to degradation that follows pseudo-first-order kinetics nih.govresearchgate.net. The decomposition rate is sensitive to pH, with inhibition observed under alkaline conditions, and is also hindered by the presence of various inorganic anions nih.govresearchgate.net. The degradation proceeds through the formation of organic intermediates, eventually leading to mineralization into CO₂, H₂O, and inorganic ions like NH₄⁺ and NO₃⁻ nih.gov.

A significant decomposition pathway for nitroaromatics in biological or environmental systems is microbial reduction. Bacterial nitroreductases are flavoenzymes that catalyze the reduction of nitro groups oup.com. This process occurs sequentially, typically reducing one nitro group to a nitroso (-NO), then to a hydroxylamino (-NHOH), and finally to an amino (-NH₂) group oup.comrsc.org. This reductive metabolism is a key mechanism for the transformation of many nitroaromatic compounds.

Tautomerism and Isomerism: Experimental and Theoretical Investigations in Different Phases

This compound can theoretically exist in multiple tautomeric forms due to the presence of both a phenolic hydroxyl group and a primary amide group. Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and the location of a double bond. acs.org

The two principal types of tautomerism expected for this molecule are:

Amide-Imidol Tautomerism : The amide functional group (-CONH₂) can exist in equilibrium with its imidol tautomer (-C(OH)=NH). Theoretical and spectroscopic studies on various amides generally indicate that the amide form is significantly more stable and thus predominates in equilibrium researchgate.netimist.maresearchgate.net.

Keto-Enol Tautomerism : The phenolic ring structure (the enol form) can potentially tautomerize to a non-aromatic quinonoid structure (the keto form). For most simple phenols, the enol form is overwhelmingly favored due to the stability conferred by the aromatic ring. However, in β-ketoamides, both keto and enol tautomers can be present in significant concentrations, stabilized by intramolecular hydrogen bonding core.ac.uk.

Experimental and theoretical studies on related compounds, like 2-hydroxy-N-m-tolylacetamide, have utilized DFT calculations alongside IR and UV-visible spectroscopy to investigate these equilibria. Such studies confirm the greater stability of the amide tautomer over the imidol form researchgate.netimist.ma. The combination of spectroscopic techniques and computational chemistry provides a powerful tool for identifying and quantifying the distribution of tautomers in different phases core.ac.ukresearchgate.net.

Table 1: Potential Tautomers of this compound

| Tautomer Type | Structure | Description |

|---|---|---|

| Primary Form |  |

The stable aromatic amide-enol form. |

| Imidol Tautomer |  |

The imidic acid form, resulting from proton transfer from nitrogen to the carbonyl oxygen. Generally less stable than the amide form. |

| Quinonoid (Keto) Tautomer |  | A non-aromatic keto form, resulting from proton transfer from the phenolic oxygen to a ring carbon, with a corresponding shift in double bonds. Typically highly unstable for simple phenols. |

| A non-aromatic keto form, resulting from proton transfer from the phenolic oxygen to a ring carbon, with a corresponding shift in double bonds. Typically highly unstable for simple phenols. |

Solvent Effects on Molecular Conformation, Electronic Structure, and Reactivity

The solvent environment can profoundly influence the properties and reactivity of polar molecules like this compound. These effects manifest in changes to conformational stability, electronic structure, and reaction kinetics.

Theoretical studies using methods like the conductor-like polarizable continuum model (CPCM) can predict how solvent polarity affects molecular properties rsc.orgsmf.mx. For nitroaromatic compounds, the solvent polarity has been shown to have drastic effects on photophysical pathways. Increasing solvent polarity can stabilize the first excited singlet state (S1) relative to nearby triplet states, which can slow down intersystem crossing and alter the molecule's photochemical behavior researchgate.netacs.org. This stabilization can also cause a shift in the UV-visible absorption spectrum, a phenomenon known as solvatochromism.

Solvent can also play a direct role in chemical reactions. In the photochemical degradation of 2,4-dinitrophenol (B41442), reactivity was found to be dramatically higher in 2-propanol than in water. This was attributed to a strong interaction between a solvent molecule and a nitro group in the excited state, facilitating hydrogen atom abstraction from the solvent rsc.org. Similarly, the rates of nitration reactions are known to increase in solvents with higher dielectric constants, indicating the stabilization of polar transition states researchgate.net. The stability of the compound itself can also be solvent-dependent; some nitroaromatic explosives show significant decomposition in certain HPLC eluents (like acetonitrile/water) but are stable in others (methanol/water) nih.gov.

Role as a Ligand in Coordination Chemistry and Metal Complex Formation

The structure of this compound features multiple potential donor atoms, making it a candidate for acting as a ligand in coordination chemistry. The formation of metal complexes is possible through the phenolic oxygen, the carbonyl oxygen, the amide nitrogen (particularly in its deprotonated or iminol form), and the oxygen atoms of the two nitro groups.

The coordination behavior of structurally related ligands provides insight into the potential of this molecule. Benzoate ligands, for example, are widely used in bioinorganic chemistry, and their carboxylate groups exhibit diverse coordination modes (monodentate, bidentate, bridging) mdpi.com. In complexes with 3,5-dinitrobenzoate (B1224709) (3,5-DNB), coordination with 3d transition metals (like Cu, Co, Zn, Ni) typically occurs exclusively through the carboxylate group. However, with other metals such as Na, K, Ag, and Tl, coordination involving the nitro groups is also observed mdpi.com. Energetic coordination compounds have been synthesized using nitro-containing ligands, such as 3,5-dinitro-4-oxylpyrazolate, which form stable complexes with high decomposition temperatures researchgate.net.

The presence of the ortho-hydroxyl group, as in salicylates, often leads to the formation of stable chelate rings with metal ions, coordinating through both the phenolic and carboxylate oxygens. By analogy, this compound could act as a bidentate ligand, forming a chelate ring with a metal ion via the phenolic oxygen and the carbonyl oxygen.

Table 2: Potential Coordination Sites of this compound

| Potential Donor Site(s) | Coordination Mode | Example Metal Ions (from related ligands) |

|---|---|---|

| Phenolic Oxygen, Carbonyl Oxygen | Bidentate (Chelating) | Fe(III), Co(III), Cr(III), Cu(II) |

| Carbonyl Oxygen | Monodentate | Cu(II), Co(II), Zn(II), Ni(II), Mn(II) |

| Amide Group (deprotonated) | Bridging or monodentate | Pt(II) |

Photochemical and Electrochemical Transformation Studies

The nitro groups of this compound are expected to dominate its photochemical and electrochemical behavior.

Photochemical Transformations: Nitroaromatic compounds are known to be photochemically active. Studies on nitrobenzamides linked to DNA-intercalating agents like 9-aminoacridine (B1665356) have shown that they can induce single-strand nicks in DNA upon irradiation with UV light (λ ≥ 300 nm). nih.govosti.gov The efficiency of this photocleavage is dependent on the position of the nitro group on the benzamide (B126) ring nih.gov. The photochemical reactions of nitrophenols can proceed via excited triplet states, which may abstract hydrogen atoms from neighboring solvent molecules, initiating further reactions rsc.org. In some cases, photolysis of related azide (B81097) compounds can lead to cyclization and the formation of new heterocyclic rings, such as benzisoxazoles beilstein-journals.org.

The reduction potential is highly dependent on factors such as the pH of the electrolyte and the nature of other substituents on the aromatic ring. Electron-withdrawing groups generally make the reduction easier (occur at less negative potentials), while electron-donating groups make it more difficult acs.orgiiste.org. Modified carbon paste electrodes incorporating dinitrobenzamide derivatives have been developed as electrochemical sensors for various analytes, demonstrating the utility of their redox properties rsc.orgnih.gov.

Table 3: Electrochemical Reduction of Related Nitroaromatic Compounds

| Compound | Conditions | Process | Potential | Reference |

|---|---|---|---|---|

| Nitrobenzene (B124822) | EtOH/H₂O, pH 1-13 | Reduction to Phenylhydroxylamine | Varies by ~550 mV vs SCE | acs.org |

| p-Nitroaniline | 5% MeOH, 0.5 M KCl | Reduction to Hydroxylamine | Irreversible peak on HDME | iiste.org |

| p-Nitrobenzaldehyde | 5% MeOH, 0.5 M KCl | Reduction to Hydroxylamine | Irreversible peak on HDME | iiste.org |

Applications in Advanced Chemical and Materials Research

Utility as a Synthetic Precursor or Building Block in Organic Synthesis

While specific documented industrial-scale syntheses using 2-hydroxy-4,6-dinitrobenzamide as a primary precursor are not extensively reported, its structure presents several reactive sites, making it a potentially valuable building block in organic synthesis. Chemical building blocks are foundational molecular units used for the synthesis of more complex compounds with tailored structures and properties. ossila.com The reactivity of this compound can be inferred from its constituent functional groups, each offering a pathway to diverse chemical transformations.

The presence of multiple functional groups allows for a range of reactions, enabling the construction of more elaborate molecules. For instance, the nitro groups can be reduced to amino groups, which are versatile intermediates for forming amides, imines, or for undergoing diazotization reactions to introduce other functionalities. The phenolic hydroxyl group can participate in ether and ester linkages, while the amide group can be hydrolyzed or modified. This versatility is characteristic of bifunctional intermediates that are widely used to construct biologically active scaffolds. rsc.org The synthesis of complex derivatives, such as N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide, showcases how dinitro-benzoic acid moieties can be incorporated into larger structures through amide bond formation, often utilizing coupling agents like carbodiimides. orientjchem.orgresearchgate.net

Below is a table summarizing the potential synthetic transformations available to this compound based on its functional groups.

| Functional Group | Potential Reaction Type | Resulting Structure/Functionality |

| Nitro Groups (-NO₂) ** | Reduction | Amino groups (-NH₂) |

| Phenolic Hydroxyl (-OH) | Etherification (e.g., Williamson ether synthesis) | Ether linkage (-OR) |

| Esterification (e.g., with acyl chlorides) | Ester linkage (-OCOR) | |

| Amide (-CONH₂) ** | Hydrolysis (acidic or basic) | Carboxylic acid (-COOH) |

| Dehydration | Nitrile (-CN) | |

| Reduction | Amine (-CH₂NH₂) | |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAAr) | Substitution of a nitro group |

This table illustrates the theoretical synthetic potential of the compound based on fundamental organic chemistry principles.

Contributions to Coordination Polymer and Supramolecular Material Design

Coordination polymers are materials formed by the self-assembly of metal ions (nodes) and organic ligands (linkers), creating one-, two-, or three-dimensional networks. core.ac.uk The design of these materials often relies on ligands with multiple binding sites capable of forming stable coordinate bonds and participating in other non-covalent interactions, such as hydrogen bonding. mdpi.com These interactions are crucial in crystal engineering for building supramolecular structures. researchgate.net

This compound possesses several features that make it a candidate for designing such materials. The oxygen atoms of the nitro groups, the carbonyl oxygen of the amide group, and the phenolic oxygen can all act as potential coordination sites for metal ions. Furthermore, the hydrogen atoms of the amide and hydroxyl groups are excellent hydrogen-bond donors, while the oxygen atoms are effective acceptors. These interactions can guide the assembly of molecules into predictable, extended networks. nih.gov

A study on the related isomer, 2-hydroxy-3,5-dinitrobenzamide (B14140038) monohydrate, demonstrated the formation of a supramolecular network structure driven by O—H⋯O and N—H⋯O hydrogen bonds. researchgate.net This suggests that this compound would likely exhibit similar behavior, assembling into higher-order structures through a network of intermolecular hydrogen bonds. The ability of molecules to form such networks is fundamental to supramolecular chemistry, which focuses on chemical systems composed of multiple discrete molecules. thno.orgrsc.org The design of new conjugated organic materials and nanostructures often involves controlling their properties at both the molecular and supramolecular levels. science.eus

The potential interactions for this compound in supramolecular assemblies are outlined below.

| Interacting Group | Type of Interaction | Potential Partner |

| -OH, -NH₂ | Hydrogen Bond Donor | Oxygen/Nitrogen atoms on adjacent molecules or solvents |

| -C=O, -NO₂, -OH | Hydrogen Bond Acceptor | -OH, -NH₂, or other protic groups |

| -C=O, -NO₂ | Coordination Bond | Metal Ions (e.g., Mn(II), Zn(II)) |

| Aromatic Ring | π-π Stacking | Aromatic rings of adjacent molecules |

This table outlines the potential non-covalent interactions that could contribute to the formation of coordination polymers and supramolecular materials.

Development of Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

The accurate detection and quantification of chemical compounds in complex matrices like biological fluids or environmental samples require sophisticated analytical techniques. utas.edu.aunih.gov For a molecule like this compound, which contains chromophoric nitro groups and multiple polar functional groups, a combination of separation and detection methods would be most effective.

High-Performance Liquid Chromatography (HPLC) is a dominant technique for analyzing such compounds. nih.gov Coupled with a suitable detector, HPLC can separate the analyte from a complex mixture. Given the compound's structure, UV-Vis detection would be highly effective due to the strong absorbance of the nitroaromatic system. For greater sensitivity and specificity, particularly at trace levels, mass spectrometry (MS) is the preferred detection method. nih.govnih.gov Techniques like LC-MS or LC-MS/MS provide molecular weight and structural information, allowing for unambiguous identification and quantification. nih.gov In the analysis of similar nitroaromatic compounds, HPLC/MS has been a primary method. nih.gov

Gas Chromatography (GC) coupled with detectors like Electron Capture Detection (ECD) or MS is also a powerful tool, especially for nitrated compounds. nih.gov However, the low volatility and polar nature of this compound would likely necessitate a derivatization step to convert the polar -OH and -NH₂ groups into less polar, more volatile derivatives before GC analysis.

Sample preparation is a critical preceding step. For complex matrices, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) would be employed to isolate and concentrate the analyte, removing interfering substances. nih.gov The development of advanced analytical approaches, sometimes involving multi-dimensional separation techniques like 2D-LC coupled with ion mobility-mass spectrometry, allows for the analysis of increasingly complex samples. nih.gov

The table below summarizes suitable analytical techniques for the analysis of this compound.

| Technique | Principle | Applicability for this compound |

| HPLC-UV | Separation by liquid chromatography, detection by UV-Vis absorbance. | Suitable for quantification at moderate concentrations; the nitroaromatic structure provides a strong chromophore. |

| LC-MS/MS | Separation by HPLC, followed by mass analysis for identification and fragmentation for structural confirmation and quantification. | High sensitivity and selectivity; the method of choice for trace analysis in complex biological or environmental samples. nih.gov |

| GC-MS | Separation of volatile compounds by gas chromatography, followed by mass analysis. | Requires derivatization to increase volatility but offers high resolution and sensitivity. |

| Solid-Phase Extraction (SPE) | Sample cleanup and concentration using a solid sorbent. | Effective for isolating the compound from aqueous or biological matrices prior to instrumental analysis. nih.gov |

This table provides an overview of modern analytical methods that would be appropriate for the detection and quantification of the title compound.

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the exploration of novel methods for the preparation of 2-hydroxy-4,6-dinitrobenzamide, moving beyond traditional nitration techniques that often require harsh conditions and produce significant waste.

Potential avenues for investigation include:

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety for energetic compounds, and potential for higher yields and purity.

Biocatalysis: The use of enzymes, such as nitroreductases or hydrolases, could provide highly selective and sustainable pathways for the synthesis or modification of this compound.

Photoredox Catalysis: Visible-light-mediated catalysis presents an opportunity for mild and selective C-H functionalization and nitration reactions, potentially offering a more controlled synthesis of the desired isomer.

A comparative table of potential synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Research Focus |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Optimization of reactor design and reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. | Identification and engineering of suitable enzymes. |

| Photoredox Catalysis | Mild conditions, high functional group tolerance. | Development of novel photocatalysts and reaction protocols. |

Application of Advanced Spectroscopic Techniques for Dynamic Processes

A comprehensive understanding of the behavior of this compound under various stimuli is crucial for any potential application. Advanced spectroscopic techniques can provide invaluable insights into its dynamic processes, such as decomposition and intermolecular interactions.

Future studies should employ:

In-situ Spectroscopy: Techniques like in-situ FTIR and Raman spectroscopy can monitor the chemical transformations of the compound in real-time during thermal or photochemical processes.

Ultrafast Spectroscopy: Femtosecond transient absorption and time-resolved fluorescence spectroscopy can probe the excited-state dynamics and initial decomposition pathways on incredibly short timescales.

Solid-State NMR: Advanced solid-state NMR techniques can elucidate the precise molecular structure and intermolecular interactions within the crystal lattice, which are critical for understanding its stability and sensitivity.

Multiscale Computational Modeling and Data Integration

In the absence of extensive experimental data, computational modeling provides a powerful tool to predict the properties and behavior of this compound. A multiscale modeling approach can bridge the gap between molecular properties and macroscopic behavior.

This would involve:

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be used to predict molecular geometry, electronic structure, vibrational frequencies (for comparison with IR and Raman spectra), and initial decomposition steps.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties of the material, including its crystal structure, thermal stability, and response to mechanical shock.

Reactive Force Fields (ReaxFF): These force fields can simulate large-scale chemical reactions, offering a way to model the complex decomposition chemistry of energetic materials.

The integration of computational data with experimental results will be key to developing a robust understanding of this compound.

Integration with Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The synergy between computational chemistry and artificial intelligence is revolutionizing materials discovery. Machine learning (ML) and artificial intelligence (AI) can accelerate the design and property prediction of new compounds, including derivatives of this compound.

Future applications in this domain include:

Quantitative Structure-Property Relationship (QSPR) Modeling: ML algorithms can be trained on existing data for related nitroaromatic compounds to predict the properties of this compound and its derivatives.

Generative Models: AI can be used to design novel molecules with desired properties, such as enhanced stability or specific energetic performance, using this compound as a lead structure.

Accelerated Discovery: By predicting the outcomes of potential synthetic routes, AI can help researchers prioritize experiments and accelerate the discovery of new materials with tailored functionalities.

Q & A

Q. What are the recommended synthesis protocols for 2-hydroxy-4,6-dinitrobenzamide?

The synthesis typically involves nitration of a hydroxy-substituted benzamide precursor. A two-step approach is common: (1) introducing nitro groups via mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration, and (2) purification using recrystallization from ethanol/water. Monitor reaction progress via TLC or HPLC to detect intermediates like 2-hydroxy-4-nitrobenzamide. Safety protocols include using blast shields, fume hoods, and PPE (gloves, goggles) due to the explosive risk of nitration reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the positions of nitro and hydroxyl groups. Compare chemical shifts with analogous compounds (e.g., 2-hydroxy-4-methoxydibenzofuran ).

- High-resolution mass spectrometry (HR-MS) to verify molecular ion peaks (e.g., [M+H]⁺).

- HPLC with UV detection (λ = 254–300 nm) to assess purity (>95%).

- FT-IR to identify functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹, OH at ~3300 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS Hazard Statement: H302, H315 ).

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Waste disposal : Collect nitro-containing waste in designated containers for incineration by certified facilities to prevent environmental release (avoid aqueous discharge per GHS P273 ).

Advanced Research Questions

Q. How can researchers optimize the nitration step in the synthesis of this compound to minimize by-products?

Optimize reaction parameters:

- Temperature : Maintain ≤5°C to reduce polynitration by-products.

- Acid ratio : Adjust HNO₃/H₂SO₄ stoichiometry (e.g., 1:3 molar ratio) to balance reactivity and selectivity.

- Catalysts : Explore Lewis acids (e.g., FeCl₃) to enhance regioselectivity.

- Workup : Use quenching with ice-water followed by neutralization (NaHCO₃) to isolate the product efficiently. Monitor by GC-MS or HPLC for intermediates like 4-nitro derivatives .

Q. What analytical strategies resolve conflicting data in the spectroscopic characterization of this compound derivatives?

Conflicting NMR or MS data may arise from tautomerism (e.g., keto-enol shifts) or impurities. Mitigation strategies include:

- DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian 09) with experimental data to validate structures .

- X-ray crystallography : Resolve ambiguous stereochemistry or hydrogen-bonding networks (e.g., as done for acyl hydrazides ).

- Isotopic labeling : Use ¹⁵N-labeled precursors to trace nitro group behavior in MS/MS fragmentation .

Q. What mechanisms underlie the potential antimicrobial activity of this compound, and how can structure-activity relationships (SAR) be investigated?

Nitro groups and hydroxyl moieties may disrupt microbial electron transport or enzyme function. To study SAR:

- Derivatization : Synthesize analogs (e.g., replacing nitro with amino groups) and test against Gram-positive/negative bacteria (MIC assays) .

- Molecular docking : Model interactions with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.

- Metabolic profiling : Use LC-MS to track microbial metabolite changes post-exposure, identifying pathways affected (e.g., folate biosynthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.